molecular formula C13H17NO6 B1391812 trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate CAS No. 936901-99-4

trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate

Cat. No. B1391812
M. Wt: 283.28 g/mol
InChI Key: UTLSJGBTNAGAMG-UHFFFAOYSA-N
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Description

“trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate” is a chemical compound with the formula C13H17NO6 and a molecular weight of 283.28 . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Scientific Research Applications

1. Synthesis of Heterobifunctional Coupling Agents

Trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate plays a critical role in the synthesis of heterobifunctional coupling agents. These agents are essential for the chemoselective conjugation of proteins and enzymes. An efficient method for synthesizing such agents has been developed, starting from specific acids and achieving high purity and yield. This process is pivotal for preparing various coupling agents used in biochemical applications (Reddy et al., 2005).

2. Crystal Structure Analysis

The compound's crystal structure provides insights into its physical properties. Specifically, the succinimide ester and maleimide subunits of this compound are positioned equatorially on the cyclohexane ring, as revealed through crystallographic studies. This information is vital for understanding its interactions and stability in various applications (Brown et al., 2005).

3. Conformational Studies in Fluorinated Compounds

The compound is also used in studies to understand the structural and conformational aspects of fluorinated compounds. Such studies are crucial in medicinal chemistry and materials science, where the behavior of fluorinated molecules under different conditions is explored (Huchet et al., 2016).

4. Monitoring Formation of Coordination Complexes

This compound is instrumental in monitoring the formation of coordination complexes, particularly in electrospray mass spectrometry. It serves as a ligand in the synthesis of various metal complexes, thereby aiding in the study of complex formation and stability (Mathieson et al., 2009).

Future Directions

The future directions for research on “trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate” could include further studies on its potential applications in various fields, such as its potential to improve monoclonal antibody production . Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl cyclohexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-19-12(17)8-2-4-9(5-3-8)13(18)20-14-10(15)6-7-11(14)16/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLSJGBTNAGAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(2,5-Dioxopyrrolidin-1-yl) 4-methyl cyclohexane-1,4-dicarboxylate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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